molecular formula C33H28BrFN6O3S B11452337 N-((5-((2-(3-(4-bromophenyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)furan-2-carboxamide

N-((5-((2-(3-(4-bromophenyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)furan-2-carboxamide

Cat. No.: B11452337
M. Wt: 687.6 g/mol
InChI Key: XTUCDSRCFOHUDQ-UHFFFAOYSA-N
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Description

N-{[5-({2-[3-(4-BROMOPHENYL)-5-(4-FLUOROPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-2-OXOETHYL}SULFANYL)-4-(2-PHENYLETHYL)-4H-1,2,4-TRIAZOL-3-YL]METHYL}FURAN-2-CARBOXAMIDE is a complex organic compound that features a diverse array of functional groups, including pyrazole, triazole, and furan rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[5-({2-[3-(4-BROMOPHENYL)-5-(4-FLUOROPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-2-OXOETHYL}SULFANYL)-4-(2-PHENYLETHYL)-4H-1,2,4-TRIAZOL-3-YL]METHYL}FURAN-2-CARBOXAMIDE typically involves multi-step organic synthesis. The process begins with the preparation of the pyrazole and triazole intermediates, followed by their coupling with the furan-2-carboxamide moiety. Key steps include:

    Formation of the pyrazole ring: This can be achieved through the condensation of 4-bromobenzaldehyde with 4-fluorophenylhydrazine, followed by cyclization.

    Synthesis of the triazole ring: This involves the reaction of 2-phenylethylamine with carbon disulfide and hydrazine hydrate, followed by cyclization.

    Coupling of intermediates: The pyrazole and triazole intermediates are then coupled using a suitable linker, such as 2-oxoethylsulfanyl, under appropriate conditions.

    Final assembly: The coupled intermediate is then reacted with furan-2-carboxylic acid to form the final compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

N-{[5-({2-[3-(4-BROMOPHENYL)-5-(4-FLUOROPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-2-OXOETHYL}SULFANYL)-4-(2-PHENYLETHYL)-4H-1,2,4-TRIAZOL-3-YL]METHYL}FURAN-2-CARBOXAMIDE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine and fluorine atoms in the compound can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Sodium iodide in acetone for halogen exchange reactions.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of iodinated or other substituted derivatives.

Scientific Research Applications

N-{[5-({2-[3-(4-BROMOPHENYL)-5-(4-FLUOROPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-2-OXOETHYL}SULFANYL)-4-(2-PHENYLETHYL)-4H-1,2,4-TRIAZOL-3-YL]METHYL}FURAN-2-CARBOXAMIDE has several applications in scientific research:

    Medicinal Chemistry: Potential use as a lead compound for the development of new drugs targeting specific enzymes or receptors.

    Biology: Study of its effects on cellular processes and pathways.

    Materials Science: Exploration of its properties for use in advanced materials, such as organic semiconductors or polymers.

Mechanism of Action

The mechanism of action of N-{[5-({2-[3-(4-BROMOPHENYL)-5-(4-FLUOROPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-2-OXOETHYL}SULFANYL)-4-(2-PHENYLETHYL)-4H-1,2,4-TRIAZOL-3-YL]METHYL}FURAN-2-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular processes. The exact pathways involved would depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N-{[5-({2-[3-(4-CHLOROPHENYL)-5-(4-FLUOROPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-2-OXOETHYL}SULFANYL)-4-(2-PHENYLETHYL)-4H-1,2,4-TRIAZOL-3-YL]METHYL}FURAN-2-CARBOXAMIDE
  • N-{[5-({2-[3-(4-BROMOPHENYL)-5-(4-METHOXYPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-2-OXOETHYL}SULFANYL)-4-(2-PHENYLETHYL)-4H-1,2,4-TRIAZOL-3-YL]METHYL}FURAN-2-CARBOXAMIDE

Uniqueness

The uniqueness of N-{[5-({2-[3-(4-BROMOPHENYL)-5-(4-FLUOROPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-2-OXOETHYL}SULFANYL)-4-(2-PHENYLETHYL)-4H-1,2,4-TRIAZOL-3-YL]METHYL}FURAN-2-CARBOXAMIDE lies in its specific combination of functional groups, which confer unique chemical and biological properties

Properties

Molecular Formula

C33H28BrFN6O3S

Molecular Weight

687.6 g/mol

IUPAC Name

N-[[5-[2-[5-(4-bromophenyl)-3-(4-fluorophenyl)-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-4-(2-phenylethyl)-1,2,4-triazol-3-yl]methyl]furan-2-carboxamide

InChI

InChI=1S/C33H28BrFN6O3S/c34-25-12-8-23(9-13-25)27-19-28(24-10-14-26(35)15-11-24)41(39-27)31(42)21-45-33-38-37-30(20-36-32(43)29-7-4-18-44-29)40(33)17-16-22-5-2-1-3-6-22/h1-15,18,28H,16-17,19-21H2,(H,36,43)

InChI Key

XTUCDSRCFOHUDQ-UHFFFAOYSA-N

Canonical SMILES

C1C(N(N=C1C2=CC=C(C=C2)Br)C(=O)CSC3=NN=C(N3CCC4=CC=CC=C4)CNC(=O)C5=CC=CO5)C6=CC=C(C=C6)F

Origin of Product

United States

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